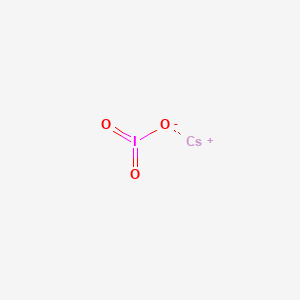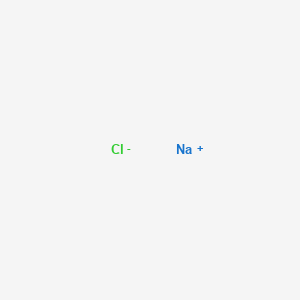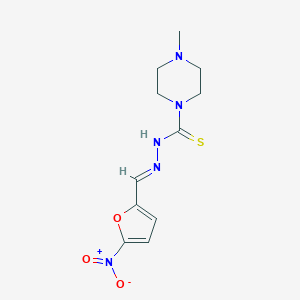
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide, also known as PFMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been investigated for its potential as an antitumor agent. Studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In biochemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been used as a reagent for the detection of amino acids and peptides. In materials science, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in inhibiting cancer cell growth involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases and inducing the expression of cell cycle inhibitors.
Biochemische Und Physiologische Effekte
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells and induces apoptosis. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has also been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. In vivo studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has low toxicity and does not cause significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its potential as an antitumor agent. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also has low toxicity and does not cause significant adverse effects in vivo. However, one of the limitations of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide. One potential direction is the development of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide derivatives with improved solubility and potency. Another direction is the investigation of the mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in more detail, particularly in relation to its effects on specific signaling pathways. Additionally, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has several biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of amino acid and peptide metabolism. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. The reaction takes place in the presence of acetic acid and yields 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide as a yellow solid. The purity of the compound can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
14052-75-6 |
|---|---|
Produktname |
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide |
Molekularformel |
C11H15N5O3S |
Molekulargewicht |
297.34 g/mol |
IUPAC-Name |
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]piperazine-1-carbothioamide |
InChI |
InChI=1S/C11H15N5O3S/c1-14-4-6-15(7-5-14)11(20)13-12-8-9-2-3-10(19-9)16(17)18/h2-3,8H,4-7H2,1H3,(H,13,20)/b12-8+ |
InChI-Schlüssel |
PXBKTZYLYWNMGL-XYOKQWHBSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
14052-75-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




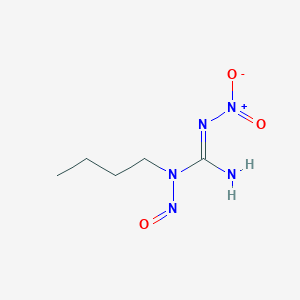
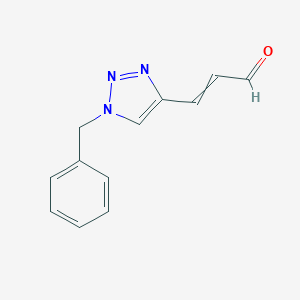
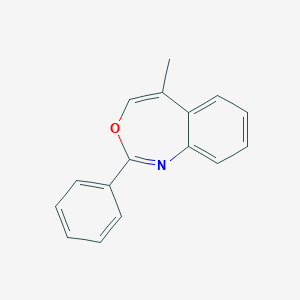
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
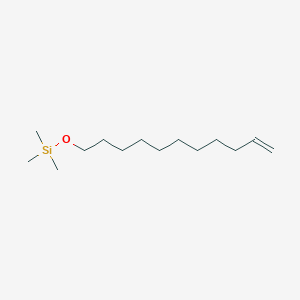
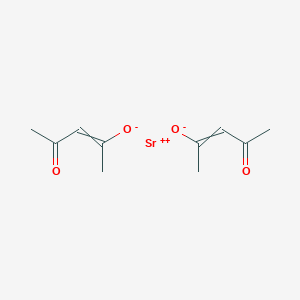
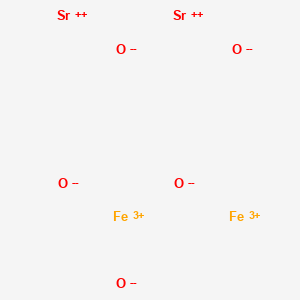
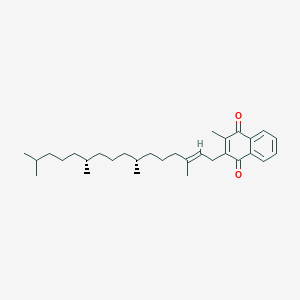
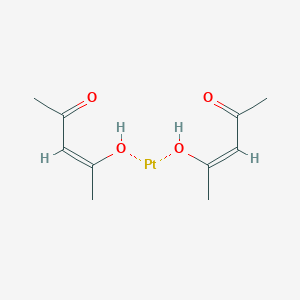
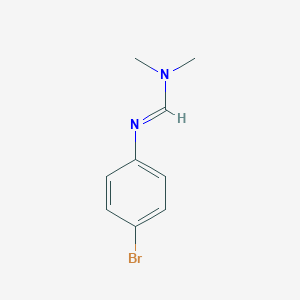
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
